molecular formula C11H13N3O4 B116413 5-Ethynyl-2'-deoxycytidine CAS No. 69075-47-4

5-Ethynyl-2'-deoxycytidine

Cat. No.: B116413
CAS No.: 69075-47-4
M. Wt: 251.24 g/mol
InChI Key: HMJSYXIPNSASJY-DJLDLDEBSA-N
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Description

5-Ethynyl-2’-deoxycytidine is a nucleoside analog that is structurally similar to deoxycytidine. It is primarily used in scientific research for DNA labeling and monitoring DNA synthesis. This compound is particularly valuable in cell proliferation studies due to its ability to incorporate into newly synthesized DNA, allowing researchers to track cell division and DNA replication.

Mechanism of Action

Target of Action

The primary targets of 5-Ethynyl-2’-deoxycytidine (EdC) are the enzymes involved in DNA synthesis, particularly cytidine deaminase (CDD), deoxycytidine monophosphate deaminase (dCMP deaminase), and deoxycytidine kinase . These enzymes play crucial roles in the metabolism of deoxycytidine analogues, which are widely used for the treatment of malignant diseases .

Mode of Action

EdC is a deoxycytidine analogue that gets incorporated into replicating DNA during the S-phase of the cell cycle . It is converted to 5-ethynyl-2’-deoxyuridine (EdU) in cells . The conversion of EdC to EdU is used to estimate the role of CDD and dCMP deaminase in various cell lines .

Biochemical Pathways

EdC’s action is influenced by a wide range of mechanisms involving transport, phosphorylation, and catabolism, as well as by the mutual competition with natural nucleosides . The technique based on the use of EdC provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .

Pharmacokinetics

It is known that edc is cell-permeable , suggesting that it can readily enter cells to exert its effects. This property likely contributes to its bioavailability.

Result of Action

EdC’s incorporation into DNA is used to monitor cell proliferation or to isolate nascent DNA . It has been found to inhibit the replication of herpes simplex virus-1 (HSV-1) KOS strain effectively . Moreover, EdC-induced cytotoxicity is much less than that of EdU when combined with thymidine .

Action Environment

It’s worth noting that the use of edc is often recommended because of the potential cytotoxicity associated with edu during longer incubations . This suggests that the duration of exposure could be a significant environmental factor influencing EdC’s action.

Biochemical Analysis

Biochemical Properties

5-Ethynyl-2’-deoxycytidine plays a crucial role in biochemical reactions, particularly in the labeling of newly synthesized DNA. It is incorporated into DNA during the S-phase of the cell cycle, replacing thymidine. This incorporation allows for the detection of proliferating cells using click chemistry, where a fluorescent azide reacts with the ethynyl group to produce a fluorescent signal . The enzymes and proteins that interact with 5-Ethynyl-2’-deoxycytidine include DNA polymerases, which incorporate it into the DNA strand, and various DNA repair enzymes that recognize and process the modified nucleoside .

Cellular Effects

5-Ethynyl-2’-deoxycytidine has significant effects on cellular processes. It is primarily used to monitor DNA synthesis and cell proliferation. When incorporated into DNA, it allows for the visualization of cell cycle progression and the identification of proliferating cells . This compound influences cell function by providing a means to study cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to have less cytotoxicity compared to other nucleoside analogs like 5-ethynyl-2’-deoxyuridine, making it suitable for long-term studies .

Molecular Mechanism

The molecular mechanism of 5-Ethynyl-2’-deoxycytidine involves its incorporation into DNA in place of thymidine. Once incorporated, it can be detected using click chemistry, which involves a copper-catalyzed azide-alkyne cycloaddition reaction . This reaction produces a fluorescent signal that allows for the visualization of DNA synthesis. Additionally, 5-Ethynyl-2’-deoxycytidine can be converted to 5-ethynyl-2’-deoxyuridine by cytidine deaminase, which further participates in DNA labeling and detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Ethynyl-2’-deoxycytidine can change over time. It is relatively stable and can be used for long-term studies of cell proliferation. Its stability and effectiveness can be influenced by factors such as storage conditions and the presence of other chemicals . Studies have shown that 5-Ethynyl-2’-deoxycytidine induces less cytotoxicity over time compared to other nucleoside analogs, making it suitable for extended experiments .

Dosage Effects in Animal Models

The effects of 5-Ethynyl-2’-deoxycytidine vary with different dosages in animal models. At lower doses, it effectively labels proliferating cells without causing significant toxicity . At higher doses, it can induce cytotoxic effects, including DNA damage and cell cycle arrest . These dosage-dependent effects are crucial for determining the appropriate concentration for specific experimental applications.

Metabolic Pathways

5-Ethynyl-2’-deoxycytidine is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form its active triphosphate form, which is then incorporated into DNA . Additionally, it can be deaminated by cytidine deaminase to form 5-ethynyl-2’-deoxyuridine, which also participates in DNA labeling . These metabolic pathways are essential for its function as a DNA labeling agent.

Transport and Distribution

Within cells, 5-Ethynyl-2’-deoxycytidine is transported and distributed by nucleoside transporters. These transporters facilitate its uptake into cells, where it is phosphorylated and incorporated into DNA . The distribution of 5-Ethynyl-2’-deoxycytidine within tissues depends on the expression of these transporters and the compound’s ability to penetrate cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2’-deoxycytidine typically involves the modification of deoxycytidine. One common method includes the introduction of an ethynyl group at the 5-position of the cytidine ring. This can be achieved through various chemical reactions, including palladium-catalyzed coupling reactions.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger scale production. This may involve the use of more efficient catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-2’-deoxycytidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.

    Click Chemistry:

Common Reagents and Conditions:

    Copper (I) Catalysts: Used in click chemistry reactions.

    Azides: React with the ethynyl group in click chemistry to form triazoles.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO) and water.

Major Products:

    Triazoles: Formed from click chemistry reactions with azides.

    Labeled DNA: When incorporated into DNA, it allows for subsequent detection and analysis.

Scientific Research Applications

5-Ethynyl-2’-deoxycytidine has a wide range of applications in scientific research:

    DNA Labeling: It is used to label newly synthesized DNA, enabling the study of cell proliferation and DNA replication.

    Cell Proliferation Studies: By incorporating into DNA, it helps in tracking cell division in various biological systems.

    Cancer Research: It is used to study the effects of anti-cancer drugs on DNA synthesis and cell proliferation.

    Virology: It helps in understanding viral replication mechanisms by monitoring DNA synthesis in infected cells.

    Developmental Biology: Used to study cell division and differentiation during development.

Comparison with Similar Compounds

    5-Ethynyl-2’-deoxyuridine: Another nucleoside analog used for DNA labeling.

    5-Bromo-2’-deoxyuridine: Commonly used for detecting cell proliferation.

    2’-Deoxy-5-azacytidine: Used in epigenetic studies and cancer research.

Uniqueness: 5-Ethynyl-2’-deoxycytidine is unique due to its relatively low toxicity and high efficiency in labeling DNA. Unlike some other nucleoside analogs, it does not require DNA denaturation for detection, making it a more convenient and less invasive option for researchers.

Properties

IUPAC Name

4-amino-5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSYXIPNSASJY-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567311
Record name 2'-Deoxy-5-ethynylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69075-47-4
Record name 2'-Deoxy-5-ethynylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you provide the structural characterization of EdC, including its molecular formula, weight, and spectroscopic data?

A1: While the provided abstracts do not contain detailed spectroscopic data, the molecular formula of EdC is C11H13N3O4. [] The structure consists of a deoxycytidine nucleoside with an ethynyl group attached to the 5' position of the pyrimidine ring. [] This ethynyl group provides a "clickable" side chain for further modifications or labeling via click chemistry. []

Q2: How is EdC used to study cellular processes?

A2: EdC serves as a valuable tool for labeling nascent DNA, enabling the study of cellular processes like DNA replication. [, , ] Researchers use click chemistry to conjugate a fluorescent azide molecule to the alkyne group of EdC incorporated into DNA. [] This allows for visualization and tracking of newly synthesized DNA, providing insights into cell proliferation and other DNA-related activities. [, , ]

Q3: Are there any known issues with EdC being metabolized into other compounds?

A3: Yes, studies show that EdC can be deaminated into EdU within cells. [] This conversion is primarily mediated by cytidine deaminase (CDD). [] While this deamination doesn't completely prevent EdC conversion into its triphosphate form (EdCTP), it significantly reduces the efficiency of EdC incorporation into DNA compared to EdU. [] This highlights the importance of considering potential metabolic conversions when interpreting experimental results using EdC.

Q4: How is EdC delivered into cells for research purposes?

A4: While the provided abstracts don't delve into specific EdC delivery methods, one study explored using Neural Stem Cells (NSCs) as carriers for EdC-conjugated nanogels. [] This approach aimed to deliver EdC specifically to tumor cells by exploiting the migratory potential of NSCs. [] This research highlights the potential for developing targeted drug delivery systems using EdC and nanotechnology.

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